Ethyl 2-amino-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate typically involves the reaction of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring. The general reaction conditions include:
Reagents: Ethyl acetoacetate, urea
Catalysts: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Solvents: Water or ethanol
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Hydroxyl derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Ethyl 2-amino-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Ethyl 2-amino-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate can be compared with other pyrimidine derivatives, such as:
Uracil: A naturally occurring pyrimidine base found in RNA.
Thymine: A pyrimidine base found in DNA.
Cytosine: Another pyrimidine base found in both DNA and RNA.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ethyl ester group and amino substituent provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H11N3O4 |
---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
ethyl 2-amino-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetate |
InChI |
InChI=1S/C8H11N3O4/c1-2-15-7(13)6(9)4-3-5(12)11-8(14)10-4/h3,6H,2,9H2,1H3,(H2,10,11,12,14) |
InChI Key |
CDLCACARBIQOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=O)NC(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.